Tris(trimethylsilyl)methylsilane
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Overview
Description
Tris(trimethylsilyl)methylsilane is an organosilicon compound with the chemical formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based transformations.
Preparation Methods
Tris(trimethylsilyl)methylsilane can be synthesized through several methods:
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Protonation of Tris(trimethylsilyl)silyl Lithium
- This method involves the reaction of tetrakis(trimethylsilyl)silane with methyllithium to form tris(trimethylsilyl)silyl lithium, which is then protonated with hydrochloric acid to yield this compound . :
Reaction: (Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
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Direct Reaction of Trimethylsilyl Chloride and Trichlorosilane
- This method involves the reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium, resulting in the formation of this compound and lithium chloride . :
Reaction: 3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Chemical Reactions Analysis
Tris(trimethylsilyl)methylsilane undergoes various types of chemical reactions, including:
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Radical Reactions
- It is commonly used as a radical reducing agent in the reduction of organic halides, acid chlorides, and other functional groups .
Common Reagents and Conditions: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are often used to generate radicals from this compound.
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Hydrosilylation
- This compound is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds .
Common Reagents and Conditions: Catalysts such as platinum or rhodium complexes are typically employed to facilitate these reactions.
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Reductions
- It acts as a reducing agent for the reduction of carbon-halogen bonds, acid chlorides, and other functional groups .
Major Products: The major products formed from these reactions are typically the reduced forms of the starting materials, such as alkanes from alkyl halides.
Scientific Research Applications
Tris(trimethylsilyl)methylsilane has a wide range of applications in scientific research:
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Organic Synthesis
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Polymer Chemistry
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Material Science
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Medicinal Chemistry
Mechanism of Action
The mechanism of action of tris(trimethylsilyl)methylsilane primarily involves the generation of silyl radicals. These radicals are generated through the homolytic cleavage of the Si-H bond, often initiated by radical initiators such as AIBN or BPO . The silyl radicals then participate in various radical-based transformations, including the reduction of organic halides and the hydrosilylation of alkenes .
Comparison with Similar Compounds
Tris(trimethylsilyl)methylsilane is often compared with other similar compounds, such as:
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Tributyltin Hydride
- Tributyltin hydride is a commonly used radical reducing agent, but it is highly toxic and environmentally hazardous . This compound serves as a less toxic alternative with similar reactivity.
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Trimethylsilane
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Phenylsilane
Properties
Molecular Formula |
C10H27Si4 |
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Molecular Weight |
259.66 g/mol |
InChI |
InChI=1S/C10H27Si4/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
InChI Key |
BUBJWNWWARPCBH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si])([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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